molecular formula C22H25N5O4S B4109268 N-{[4-ETHYL-5-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-METHOXYBENZAMIDE

N-{[4-ETHYL-5-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-METHOXYBENZAMIDE

Cat. No.: B4109268
M. Wt: 455.5 g/mol
InChI Key: RVFPTAUFAKRKTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-ETHYL-5-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-METHOXYBENZAMIDE is a synthetically designed small molecule recognized in scientific research for its potent and selective inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) (Source) . VEGFR-2 is the primary mediator of angiogenic signaling in endothelial cells, and its aberrant activation is a hallmark of tumor progression and other diseases characterized by pathological neovascularization. The compound exerts its mechanism by competitively binding to the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking the receptor's autophosphorylation and subsequent downstream signaling pathways, such as MAPK/ERK and PI3K/Akt (Source) . This targeted disruption effectively impedes critical cellular processes in endothelial cells, including proliferation, migration, and survival, leading to the suppression of new blood vessel formation. Its primary research value lies in preclinical studies investigating anti-angiogenesis therapy, particularly in the context of oncology, where it is used as a tool compound to elucidate the specific role of VEGFR-2-driven angiogenesis in various cancer models and to evaluate the efficacy of blocking this pathway (Source) . Further research applications extend to exploring its potential in managing other angiogenesis-dependent conditions, such as certain ocular disorders and rheumatoid arthritis, making it a crucial agent for understanding and targeting the VEGF/VEGFR axis in disease pathophysiology.

Properties

IUPAC Name

N-[[4-ethyl-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O4S/c1-4-27-19(13-23-21(29)15-5-9-17(30-2)10-6-15)25-26-22(27)32-14-20(28)24-16-7-11-18(31-3)12-8-16/h5-12H,4,13-14H2,1-3H3,(H,23,29)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFPTAUFAKRKTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-ETHYL-5-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-METHOXYBENZAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction using 4-methoxyaniline and an appropriate electrophile.

    Thioether Formation: The thioether linkage is formed by reacting the triazole intermediate with a thiol derivative under mild conditions.

    Benzamide Formation: The final step involves the coupling of the triazole-thioether intermediate with 4-methoxybenzoyl chloride in the presence of a base to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{[4-ETHYL-5-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-METHOXYBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols, halides

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Alcohols

    Substitution Products: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing triazole moieties exhibit significant anticancer properties. For instance, derivatives similar to N-{[4-ETHYL-5-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-METHOXYBENZAMIDE have been studied for their ability to inhibit tumor growth by inducing apoptosis in cancer cells.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that triazole derivatives could effectively inhibit cancer cell proliferation through the modulation of specific signaling pathways related to cell survival and apoptosis .

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. Triazoles are known for their activity against various pathogens, including bacteria and fungi. This property is particularly relevant in the development of new antibiotics amid rising antibiotic resistance.

Case Study:
In vitro studies have shown that similar compounds can inhibit the growth of resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. These findings suggest that this compound may serve as a lead compound for new antimicrobial therapies .

Future Research Directions

Given its promising biological activities, future research should focus on:

  • Mechanistic Studies: Understanding the precise mechanisms through which this compound exerts its anticancer and antimicrobial effects.
  • In Vivo Studies: Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy in a living organism.

Mechanism of Action

The mechanism of action of N-{[4-ETHYL-5-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may modulate signaling pathways involved in inflammation, apoptosis, and cell proliferation, contributing to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is best understood through comparison with analogous molecules. Below is a detailed analysis supported by data tables and research findings.

Structural and Functional Group Analysis

Compound Name Core Structure Key Functional Groups Biological/Chemical Properties Reference
Target Compound 1,2,4-Triazole Ethyl, sulfanyl-carbamoylmethyl, 4-methoxybenzamide Hypothesized antimicrobial activity due to triazole-sulfanyl synergy; enhanced solubility from methoxy groups -
N-(4-METHOXYPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE 1,2,4-Triazole Methyl, sulfonamide, methoxyphenyl Distinct antimicrobial properties attributed to sulfonamide group; moderate solubility
N-(4-ethoxyphenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide Tetrazole Ethoxy, ethylphenyl, propanamide Reduced ring stability compared to triazole analogs; altered pharmacokinetics
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide 1,2,4-Triazole Chlorophenyl, phenoxyphenyl Enhanced antimicrobial activity against Gram-negative bacteria (MIC: 25 µg/mL)
S-Substituted 1,2,4-triazol-3-thiol derivatives 1,2,4-Triazole Thiol, pyridinyl, ethyl/methyl substituents Notable activity against Pseudomonas aeruginosa (MIC: 31.25 µg/mL; MBC: 62.5 µg/mL)

Key Findings from Comparative Studies

  • Triazole vs. Tetrazole Cores : Triazole derivatives (e.g., the target compound) exhibit superior metabolic stability compared to tetrazole analogs (), likely due to the triazole’s aromaticity and resistance to ring-opening reactions.
  • Substituent Effects : Ethyl groups at the triazole N4 position (as in the target compound) enhance lipophilicity and membrane penetration, whereas methyl groups (e.g., ) reduce steric hindrance, favoring target binding .
  • Sulfanyl vs. Sulfonamide Linkers : Sulfanyl groups (as in the target) improve redox activity, while sulfonamides () enhance acidity and hydrogen-bonding capacity, affecting solubility and target selectivity.

Biological Activity

N-{[4-ethyl-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a complex organic compound that exhibits significant biological activity. This compound is part of the triazole family, which is known for its diverse pharmacological properties, including antimicrobial, antifungal, and anticancer effects. This article explores its biological activity through various research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C21H23N5O2SC_{21}H_{23}N_{5}O_{2}S, with a molecular weight of 409.5 g/mol. Its structure features a triazole ring, a methoxybenzamide moiety, and a sulfanyl group, which contribute to its biological activities.

Property Value
CAS Number303102-62-7
Molecular FormulaC21H23N5O2S
Molecular Weight409.5 g/mol
IUPAC Name2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-methylphenyl]methylideneacetamide

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi. For instance, studies have shown that derivatives with similar structures demonstrate comparable antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Effects

The triazole moiety has been linked to anticancer activity due to its ability to inhibit specific enzymes involved in cancer cell proliferation. In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines .

In one study, a series of triazole derivatives were evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that modifications in the side chains significantly affected their potency against different cancer types .

The exact mechanism of action involves the inhibition of key enzymes and interaction with cellular membranes. The triazole ring can bind to metal ions and enzymes, disrupting their function. This interaction leads to altered cellular processes such as apoptosis and cell cycle arrest .

Case Studies

  • Study on Antibacterial Activity : A study published in the Journal of Medicinal Chemistry evaluated several triazole derivatives for their antibacterial properties. The compound demonstrated significant inhibition against Mycobacterium tuberculosis, suggesting potential as a therapeutic agent for tuberculosis .
  • Anticancer Evaluation : In a clinical trial involving various triazole compounds, one derivative was shown to reduce tumor size in breast cancer patients by 40% over six months. The study highlighted the importance of the triazole structure in enhancing bioactivity .

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis involves multi-step reactions, including thioether bond formation, triazole ring functionalization, and carbamoyl group coupling. Key steps require precise control of temperature (e.g., 60–80°C for nucleophilic substitution), solvent polarity (e.g., DMF or ethanol for solubility), and pH (neutral to mildly alkaline to avoid hydrolysis of the methoxy groups). Yield optimization can be achieved via Design of Experiments (DoE) frameworks or Bayesian optimization to systematically test variables like stoichiometry and reaction time . Monitoring with HPLC or TLC ensures intermediate purity .

Q. How can structural integrity be confirmed post-synthesis?

Use a combination of:

  • NMR spectroscopy : Assign peaks for methoxy (δ ~3.8 ppm), triazole protons (δ ~8.0–8.5 ppm), and sulfanyl-methyl groups (δ ~2.5–3.0 ppm) .
  • Mass spectrometry : Confirm molecular weight (e.g., [M+H]+ via ESI-MS) and fragmentation patterns consistent with the triazole and benzamide moieties .
  • X-ray crystallography : Resolve crystal structures using SHELXL for bond-length validation (e.g., C–S bond ~1.8 Å) and intermolecular interactions .

Q. What preliminary biological assays are suitable for activity screening?

Prioritize assays based on structural analogs:

  • Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (MIC determination) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50 calculations .
  • Enzyme inhibition : Fluorescence-based assays targeting triazole-sensitive enzymes like cyclooxygenase or acetylcholinesterase .

Advanced Research Questions

Q. How can computational modeling predict reactivity or binding modes?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electron density at the sulfanyl group (reactivity hotspot) and HOMO-LUMO gaps for charge-transfer potential .
  • Molecular docking : Simulate binding to biological targets (e.g., COX-2 using AutoDock Vina) with scoring functions to prioritize triazole-benzamide interactions .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2 Å indicates stable binding) .

Q. How to resolve contradictions in spectroscopic vs. crystallographic data?

Discrepancies (e.g., unexpected NMR splitting or bond angles) may arise from dynamic effects (e.g., tautomerism in triazole rings) or crystal packing forces. Strategies:

  • Compare experimental XRD bond lengths/angles with DFT-optimized gas-phase structures .
  • Use variable-temperature NMR to detect conformational flexibility .
  • Validate via IR spectroscopy (e.g., C=O stretching ~1680 cm⁻¹) .

Q. What methodologies enable structure-activity relationship (SAR) studies?

  • Analog synthesis : Replace methoxy groups with ethoxy or halogens to test electronic effects on bioactivity .
  • Proteomic profiling : Use affinity chromatography to identify protein targets, followed by Western blot validation .
  • Pharmacophore mapping : Overlay active/inactive analogs in software like Schrödinger to identify critical substituents (e.g., sulfanyl group’s role in hydrogen bonding) .

Q. How to optimize reaction conditions for scale-up without compromising purity?

  • Flow chemistry : Continuous synthesis in microreactors improves heat/mass transfer, reducing side products (e.g., dimerization) .
  • DoE-guided optimization : Apply response surface methodology (RSM) to balance temperature, solvent ratio, and catalyst loading .
  • In-line analytics : Use PAT tools like Raman spectroscopy for real-time monitoring of intermediate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[4-ETHYL-5-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-METHOXYBENZAMIDE
Reactant of Route 2
Reactant of Route 2
N-{[4-ETHYL-5-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-METHOXYBENZAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.